Chlorbenzuron

Descripción general

Descripción

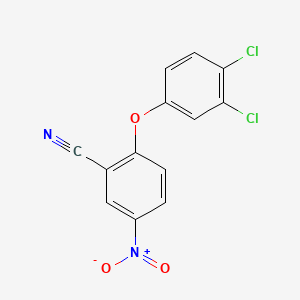

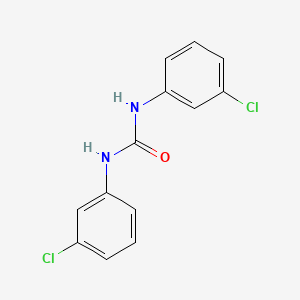

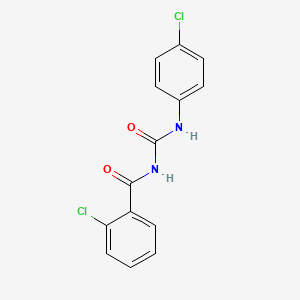

Chlorbenzuron is a benzoylurea insecticide . It is chemically known as 2-chloro-N-[(chlorophenyl) carbmoyl]benzamide . It has the molecular formula C14H10Cl2N2O2 . It is an odourless white solid .

Molecular Structure Analysis

The molecular structure of Chlorbenzuron is based on its chemical formula C14H10Cl2N2O2 . The molecular weight is 309.147 g/mol .Chemical Reactions Analysis

Chlorbenzuron is stable under normal conditions but can decompose in the presence of alkali or strong acid . It is insoluble in water but soluble in organic solvents like N, n-dimethyl formamide, pyrrole, and acetone .Physical And Chemical Properties Analysis

Chlorbenzuron is an odourless white solid with a melting point of 190-201°C . It is insoluble in water but soluble in certain organic solvents . Its original solubility in acetone is 10g/L .Aplicaciones Científicas De Investigación

Application 1: Pesticide Residue Analysis in Agrocybe aegerita Mushrooms

- Summary of the Application: Chlorbenzuron, along with other pesticides, is commonly used in the cultivation of Agrocybe aegerita mushrooms. The study focuses on the residue behaviors and degradation dynamics of these pesticides from field to product processing, and the corresponding risk assessments .

- Methods of Application or Experimental Procedures: A modified QuEChERS sample preparation procedure and UPLC-MS/MS were used to analyze the residual levels of four commonly used pesticides, including Chlorbenzuron, in A. aegerita from field to product processing .

- Results or Outcomes: The field results showed that dissipation of these targeted chemicals was consistent with the first-order kinetics, and the half-life time ranged from 20.4 h to 47.6 h. The terminal residues of the four pesticides at harvest time ranged from 9.81 to 4412.56 μg/kg in raw mushroom. The processing factors (PFs) of clothianidin, diflubenzuron, chlorbenzuron, and pyridaben ranged from 0.119 to 0.808 for the drying process and from 0.191 to 1 for the washing process .

Application 2: Integrated Pest Management in Chive Production

- Summary of the Application: Chlorbenzuron is used in the integrated management of chive gnats (Bradysia odoriphaga Yang & Zhang) in chives. This pest causes significant damage to chive production and has developed resistance to highly toxic chemical insecticides .

- Methods of Application or Experimental Procedures: The study aimed to develop an effective management method against B. odoriphaga larvae, using entomopathogenic nematodes (EPN) with low-toxicity insecticides. The application of EPN with imidacloprid at 1/10 recommended concentration (RC) was studied .

- Results or Outcomes: The application of EPN with imidacloprid at 1/10 RC successfully suppressed larval populations of B. odoriphaga in chive fields, thus significantly increasing the yield of chive .

Application 3: Pesticide Residue Analysis in Crude Pollens

- Summary of the Application: Chlorbenzuron is one of the 54 pesticide residues analyzed in crude pollens. The study was applied to the analysis of 48 crude pollen samples collected from eight provinces of China .

- Methods of Application or Experimental Procedures: A multi-residue method for the determination of 54 pesticide residues in pollens has been developed and validated .

- Results or Outcomes: Of the 54 targeted compounds, 19 pesticides were detected. The major detection rates of each compound were 77.1% for carbendazim, 58.3% for fenpropathrin, 56.3% for chlorpyrifos, 50.0% for fluvalinate, 31.3% for chlorbenzuron, and 29.2% for triadimefon in crude pollen samples .

Application 4: Interference of Glycolysis in Insect Growth

- Summary of the Application: Chlorbenzuron, a type of benzoylphenylureas (BPUs), plays a broad role in insect growth regulators (IGRs), with an inhibitory effect on chitin biosynthesis. The study focuses on how BPUs regulate glycolysis and insect growth .

- Methods of Application or Experimental Procedures: The study investigates the interference of glycolysis in insect growth caused by Chlorbenzuron .

- Results or Outcomes: The specific results or outcomes of this study are not detailed in the available information .

Application 5: Control of Bradysia odoriphaga in Chive Production

- Summary of the Application: Chlorbenzuron is used in the integrated management of chive gnats (Bradysia odoriphaga Yang & Zhang) in chives. This pest causes significant damage to chive production and has developed resistance to highly toxic chemical insecticides .

- Methods of Application or Experimental Procedures: The study aimed to develop an effective management method against B. odoriphaga larvae, using entomopathogenic nematodes (EPN) with low-toxicity insecticides. The application of EPN with imidacloprid at 1/10 recommended concentration (RC) was studied .

- Results or Outcomes: The application of EPN with imidacloprid at 1/10 RC successfully suppressed larval populations of B. odoriphaga in chive fields, thus significantly increasing the yield of chive .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCQJTUAKNUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205795 | |

| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |

CAS RN |

57160-47-1 | |

| Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

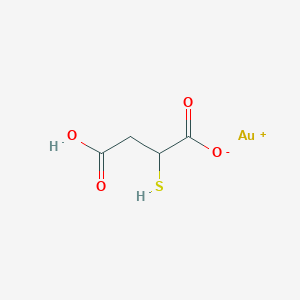

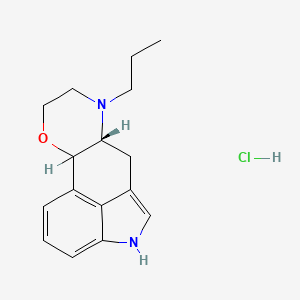

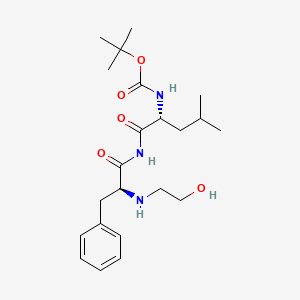

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)